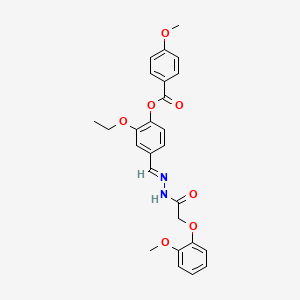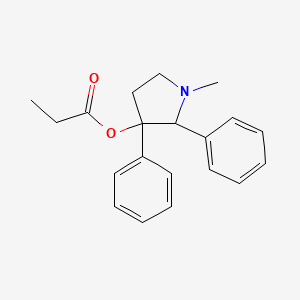![molecular formula C13H10O2 B12000560 2,3-dihydro-4H-benzo[h]chromen-4-one CAS No. 16563-51-2](/img/structure/B12000560.png)
2,3-dihydro-4H-benzo[h]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-4H-benzo[h]chromen-4-one is a heterocyclic compound with the molecular formula C13H10O2 and a molecular weight of 198.223 g/mol . This compound belongs to the class of chromenes, which are bicyclic oxygen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-dihydro-4H-benzo[h]chromen-4-one can be synthesized through several methods. One common approach involves the reaction of 2-benzylidene malononitriles with substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . Another method includes the use of ortho-alkynylarylketones as precursors, which undergo silver-catalyzed ketonization to form polycarbonyl intermediates. These intermediates then undergo double intramolecular cyclization and decarboxylation to generate the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial production would likely involve continuous flow processes and advanced purification techniques to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2,3-dihydro-4H-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,3-dihydro-4H-benzo[h]chromen-4-one has numerous scientific research applications due to its diverse biological activities :
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-4H-benzo[h]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways . The compound’s antimicrobial activity could result from its interaction with bacterial cell membranes or inhibition of essential enzymes . Additionally, its antidiabetic effects may involve modulation of glucose metabolism and insulin signaling pathways .
Comparación Con Compuestos Similares
2,3-dihydro-4H-benzo[h]chromen-4-one can be compared with other similar compounds, such as:
Chroman-4-one: This compound shares a similar chromene structure but lacks the dihydro and benzo[h] fusion present in this compound.
2H-chromen-2-one:
4H-chromen-4-one: This compound is another chromene derivative with a different arrangement of functional groups.
Propiedades
Número CAS |
16563-51-2 |
|---|---|
Fórmula molecular |
C13H10O2 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2,3-dihydrobenzo[h]chromen-4-one |
InChI |
InChI=1S/C13H10O2/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6H,7-8H2 |
Clave InChI |
LKNFBMHMKILLLN-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1=O)C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000490.png)

![Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000501.png)

![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)


![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)



![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)

